6-Isopropoxy-N2-methylpyridine-2,3-diamine
Description
6-Isopropoxy-N2-methylpyridine-2,3-diamine (CAS 172648-43-0) is a pyridine derivative featuring a diamine backbone with three key substituents:
- N2-methyl group at position 2.
- Amine group at position 3.
- Isopropoxy group (-OCH(CH₃)₂) at position 6.
Its structure balances lipophilicity (via the isopropoxy group) and hydrogen-bonding capacity (via the amines), making it a candidate for further pharmacological exploration .
Properties
IUPAC Name |
2-N-methyl-6-propan-2-yloxypyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6(2)13-8-5-4-7(10)9(11-3)12-8/h4-6H,10H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCUMGQPIXBMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)N)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Isopropoxy-N2-methylpyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the isopropoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Isopropoxy-N2-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Isopropoxy-N2-methylpyridine-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 6-Isopropoxy-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds are structurally related to 6-Isopropoxy-N2-methylpyridine-2,3-diamine, differing primarily in substituents at position 6 and the N2 position:
| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight | Similarity Score* |
|---|---|---|---|---|---|
| 6-Methoxy-N2-methylpyridine-2,3-diamine | 90817-34-8 | 6-OCH₃, N2-CH₃ | C₇H₁₁N₃O | 153.18 | 0.98 |
| 6-Ethoxy-N2-methylpyridine-2,3-diamine | 148433-49-2 | 6-OCH₂CH₃, N2-CH₃ | C₈H₁₃N₃O | 167.21 | 0.93 |
| This compound | 172648-43-0 | 6-OCH(CH₃)₂, N2-CH₃ | C₉H₁₅N₃O | 181.24 | 0.90 |
| N2,6-Dimethylpyridine-2,3-diamine | 155790-09-3 | 6-CH₃, N2-CH₃ | C₇H₁₁N₃ | 137.18 | N/A |
| 6-Methyl-pyridine-2,3-diamine dihydrochloride | 77712-94-8 | 6-CH₃, N2-H (salt form) | C₆H₁₀ClN₃ | 159.62 | N/A |
*Similarity scores are relative to 6-Methoxy-N2-methylpyridine-2,3-diamine .
Physicochemical Properties
- Lipophilicity: The alkoxy substituent at position 6 increases hydrophobicity in the order: methoxy < ethoxy < isopropoxy.
- Basicity: The N2-methyl group reduces the basicity of the adjacent amine compared to non-methylated analogs (e.g., 6-Methyl-pyridine-2,3-diamine dihydrochloride), which exists as a hydrochloride salt with higher water solubility .
- Thermal Stability : N2,6-Dimethylpyridine-2,3-diamine (boiling point: 287.8°C) demonstrates higher thermal stability than alkoxy-substituted analogs, likely due to reduced steric strain .
Biological Activity
6-Isopropoxy-N2-methylpyridine-2,3-diamine , with the molecular formula and a molecular weight of approximately 181.23 g/mol, is a compound of significant interest in medicinal chemistry. Its structure features an isopropoxy group that enhances lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors, influencing metabolic pathways and cellular processes. The compound's interactions are crucial for understanding its therapeutic potential, particularly in areas such as cancer treatment and antimicrobial applications.
Antitumor Activity
The potential antitumor effects of this compound are also noteworthy. Compounds with similar structural features have demonstrated inhibitory activity against cancer cell lines, including breast and lung cancer cells. The mechanisms often involve the inhibition of key signaling pathways associated with tumor growth and proliferation .
Table of Biological Activities
Case Study 1: Antimicrobial Screening
A study examining derivatives similar to this compound found that certain modifications enhanced their antibacterial potency against Gram-positive and Gram-negative bacteria. The presence of the isopropoxy group was noted to increase lipophilicity, which may facilitate better membrane penetration and interaction with bacterial targets.
Case Study 2: Antitumor Efficacy
In another investigation focused on pyridine derivatives, compounds structurally related to this compound were tested for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Notably, the combination of these compounds with conventional chemotherapeutics showed a synergistic effect, enhancing overall efficacy while potentially reducing side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
